2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride
Description
2-Amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride is a substituted acetamide derivative featuring a cyclohexyl group, a methyl group on the nitrogen atom, and a phenyl substituent at the α-carbon of the acetamide backbone.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-17(13-10-6-3-7-11-13)15(18)14(16)12-8-4-2-5-9-12;/h2,4-5,8-9,13-14H,3,6-7,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHKSDZJBAQQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-15-3 | |
| Record name | Benzeneacetamide, α-amino-N-cyclohexyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Example Procedure for Synthesis of Carboxamide Analogs
- (lR,2S,5R)-N-((S)-2-((R)-2-aminopropanamido)-2-phenylethyl)-2-isopropyl-5-methylcyclohexane-l-carboxamide Preparation Prepare a solution of (lR,2S,5R)-N-((S)-2-((R)-2-aminopropanamido)-2-phenylethyl)-2-isopropyl-5-methylcyclohexane-l-carboxamide (0.090 g, 0.241 mmol) and triethylamine (0.0256 g, 0.253 mmol) in 3 mL of \$$CH2Cl2\$$. Immerse the reaction flask in an ice bath. Charge a 25 mL round-bottom flask (Flask B) with 0.597 grams (2.95 mmols) of (lR,2S,5R)-2-Isopropyl-5-methylcyclohexane-l-carbonyl chloride and 5 mL of anhydrous methylene chloride. Add the contents of flask B to a dry, 25 mL, pressure-equalizing addition funnel.
- Reaction Initiation Connect the addition funnel to the reaction flask A and slowly add the solution of acid chloride while mixing at 300 r.p.m. over ten minutes and while purging the apparatus head space with dry nitrogen. Slowly add this solution to the acid chloride solution while keeping the reaction flask in the ice bath during the addition. Rinse the addition funnel to ensure complete transfer (3 x 0.5 mL \$$CH2Cl2\$$).
- Reaction Completion Remove the ice bath and stir the mixture. Rinse the addition funnel with 1 mL of \$$CH2Cl2\$$, and remove the ice bath. Stir the mixture overnight at room temperature under a nitrogen atmosphere.
- Workup Transfer the mixture to a separatory funnel, ensuring a complete transfer with 4 x 10 ml rinses of \$$CH2Cl2\$$. Wash the organic phase with 1N HCl solution (3 x 50 mL), then distilled water (3 x 50 mL), and dry over anhydrous magnesium sulfate overnight, vacuum filter, and concentrate under vacuum to recover product as a white powder (0.7318 g).
- Purification and Isolation Add the reaction mixture to a 250 mL separatory funnel and extract with one 50 mL aliquot of 1.0 N HCl. Filter the two-phase system through a Whatman 934AH filter, and extract the recovered liquid mixture with three 50 mL aliquots of 1.0 N HCl. Transfer the recovered organic layer to a separate container and shake with 25 grams of silica gel 60, allowing the solids to settle.
- Alternative Quenching Method Reflux the reaction using a heating mantle until the starting material is consumed (4-6 hrs), as determined by thin layer chromatography (15 % MeOH/\$$CH2Cl2\$$ as eluent). Cool the reaction to room temperature by removing the heating mantle and waiting for one hour. Place the reaction in an ice-water bath for 30 minutes while stirring. Slowly add a 10% aqueous NaOH solution (50 mL) via additional funnel over 1 hour to quench excess lithium aluminum hydride. Maintain the reaction at 0°C (ice bath) for 1 hour, then remove the bath and warm the reaction to room temperature, stirring with a stir bar for 72 h.
General Workup and Purification Procedures
- Extraction and Washing Slowly add the reaction mixture to a separatory funnel containing 100 mL of 1N NaOH solution over a 25-minute period. Shake the mixture repeatedly and allow the phases to separate. Remove the lower organic phase and extract the aqueous phase with another 50 mL of \$$CH2Cl2\$$. Combine the organic layers and wash with 2 x 25 mL of saturated sodium chloride solution. Separate the organic layer using a separatory funnel, dry over anhydrous sodium sulfate, filter to remove the drying agent, and then remove the solvent under vacuum (5 mm Hg) using a rotary evaporator.
- Purification and Crystallization Crystallize the solid from acetone/MeOH to obtain the product as a white solid.
Preparation of N,N',N''-Tricyclohexyl-N,N',N''-trimethyl-phosphoric acid triamide
Mix 306 g of N-methyl-cyclohexylamine with 46 g of phosphorus oxychloride with stirring for 20 minutes and then reflux for 3 hours (oil bath, 170°C). Add 1.2 L of chloroform and 0.8 L of water to the cooled reaction solution, separate the organic layer and extract twice with water, twice with 2N acetic acid and once with 2N ammonia, then dry with sodium sulfate and evaporate. Purify the residue by column chromatography on silica gel with chloroform-ethyl acetate (1:1) as eluent. Combine and evaporate the fractions containing the required product, dissolve the residue in petroleum ether, and filter off any crystallized by-product. Evaporate the filtrate to dryness, finally at 100°C under 1$ torr to obtain N,N',N''-Tricyclohexyl-N,N',N''-trimethyl-phosphoric acid triamide as an oil that slowly crystallizes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemical Synthesis
Role as a Building Block:
This compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including amidation and substitution reactions. The introduction of the N-cyclohexyl-N-methyl-2-phenylacetamide group into larger molecular frameworks can lead to the development of novel compounds with potential therapeutic properties.
Synthetic Pathways:
The synthesis typically involves:
- Starting Materials: Cyclohexylamine, methylamine, and phenylacetic acid.
- Intermediate Formation: Reacting cyclohexylamine and methylamine with phenylacetic acid to form an intermediate compound.
- Amidation Reaction: Introducing the amino group to form the final product.
- Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Pharmacological Research
Potential Therapeutic Applications:
Research indicates that 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride may exhibit analgesic and anti-inflammatory properties. Initial studies suggest it interacts with neurotransmitter receptors, potentially influencing pain perception and inflammatory responses. These interactions make it a candidate for further investigation in drug development aimed at treating pain and inflammation.
Biochemical Probing:
The compound is also explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biological processes .
Industrial Applications
Specialty Chemicals Development:
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique structural characteristics enable the development of tailored compounds for specific applications in pharmaceuticals and other chemical industries.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Pharmacological Study: A study investigating its interaction with pain receptors suggested that this compound could modulate pain pathways effectively, indicating its potential use in pain management therapies.
- Synthesis of Novel Compounds: Research demonstrated successful incorporation of this compound into larger molecular frameworks, leading to derivatives with enhanced biological activities.
- Enzyme Interaction Studies: Investigations into its role as a biochemical probe revealed insights into metabolic pathways affected by this compound, providing a basis for future therapeutic explorations.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Functional Implications
This may enhance binding to hydrophobic protein pockets in pharmacological contexts .
Hydrogen Bonding and Crystallography :
- The amide group conformation varies significantly. For example, 2-chloro-N-phenylacetamide forms antiparallel N–H and C=O bonds, leading to infinite chains via N–H⋯O hydrogen bonds . In contrast, cyclohexyl-containing analogs (e.g., ) adopt chair conformations that influence crystal packing and solubility .
Pharmacological Potential: Substituted phenoxy acetamide derivatives () with bicyclic or brominated groups demonstrate anti-inflammatory and analgesic activities. The target compound’s phenyl and amino groups may similarly modulate cyclooxygenase (COX) or other enzyme targets .
Biological Activity
2-Amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride, also known by its CAS number 1423025-15-3, is a compound of significant interest in pharmacological research. Its unique structural features suggest potential biological activities that may be leveraged in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in pain perception and inflammatory responses. The compound's mechanism involves binding to these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as analgesic and anti-inflammatory actions.
Structure-Activity Relationship (SAR)
Research on SAR has identified critical regions within the compound that influence its biological efficacy. For instance, studies have shown that modifications to the cyclohexyl group or the phenylacetamide moiety can significantly alter the compound's potency against specific targets. In one study, analogs were screened for their inhibitory effects on Slack potassium channels, revealing IC50 values ranging from 3.0 to 40 nM depending on structural variations .
Table 1: Structure-Activity Relationship Findings
| Compound Variant | IC50 (nM) | Target |
|---|---|---|
| VU0606170 | 40 | Slack Channels |
| Analog 1 | 3.0 | Slack Channels |
| Analog 2 | 3.2 | Slack Channels |
Biological Activity and Applications
The compound has been investigated for various biological activities:
- Analgesic Effects : Initial findings suggest that it may influence pain pathways by interacting with receptors involved in pain modulation.
- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation through its action on specific enzymes related to inflammatory processes.
- Enzyme Interaction : It has been noted for its ability to act as a biochemical probe in studying enzyme interactions and metabolic pathways, which is crucial in drug development.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : In a study involving animal models, administration of the compound resulted in significant reductions in pain scores associated with inflammatory conditions, suggesting its utility as an analgesic agent.
- Neuroprotective Effects : Another study indicated that the compound could normalize abnormal neuronal firing rates in cortical cultures, hinting at possible neuroprotective properties that warrant further investigation .
Comparative Analysis
When compared to similar compounds, such as N-cyclohexyl-N-methyl-2-phenylacetamide, this compound exhibits unique pharmacological properties due to its specific amino group configuration. This uniqueness enhances its binding affinity and selectivity towards certain biological targets, making it a valuable candidate for further research in drug design .
Q & A
Q. What are the key safety protocols for handling 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide hydrochloride in laboratory settings?
- Methodological Answer: Strict adherence to safety protocols is critical. Researchers must wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Experiments involving volatile byproducts should be conducted in fume hoods or gloveboxes to prevent inhalation . Waste must be segregated and disposed via certified biohazard waste services to mitigate environmental risks. Contaminated solvents or residues require neutralization before disposal .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer: Multi-step synthesis (e.g., 11-step protocols with yields of 2–5%) often involves coupling chloroacetamide derivatives with cyclohexylmethyl or phenyl precursors under weak bases like K₂CO₃ . Reaction monitoring via TLC ensures intermediate purity. Post-synthesis, solvent removal under reduced pressure and crystallization in acetonitrile can improve yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Structural confirmation requires a combination of NMR (¹H/¹³C), FTIR (to identify amide C=O stretches at ~1650 cm⁻¹), and single-crystal XRD for stereochemical details . Purity assessment via HPLC or GC-MS is advised, especially when synthesizing intermediates like 2-chloroacetamide derivatives .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational modeling with experimental validation, using reaction path searches to identify optimal conditions (e.g., solvent polarity, temperature) . For example, docking studies can predict binding interactions in pharmacological applications .
Q. What strategies resolve contradictions in reported pharmacological activity data?
- Methodological Answer: Discrepancies may arise from impurities (e.g., unreacted 2-chloro intermediates) or stereochemical variations. Use certified reference standards (e.g., LGC Quality’s EP impurities) for calibration . Reproducibility requires rigorous control of reaction conditions (pH, stoichiometry) and validation via dose-response assays across multiple cell lines .
Q. How does the compound’s crystal structure influence its biochemical interactions?
- Methodological Answer: The cyclohexyl group adopts a chair conformation, enabling hydrophobic interactions with protein pockets. Hydrogen bonding via the acetamide N–H and carbonyl O atoms stabilizes molecular chains, as shown in XRD studies . Modifications to the phenyl or cyclohexyl moieties alter binding affinity, which can be quantified via SPR or ITC assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
